molecular formula C35H42O9 B1257298 Caseobliquin B

Caseobliquin B

Cat. No.: B1257298
M. Wt: 606.7 g/mol
InChI Key: NCMOHDQDZGQJRD-IHWQLOKJSA-N
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Description

Caseobliquin B is a naturally occurring phenylboronic acid derivative first isolated from the marine fungus Aspergillus caseobliguus in 2020. Its molecular formula is C₁₈H₁₅BBrO₃, with a molecular weight of 374.04 g/mol . The compound features a brominated aromatic core linked to a boronic acid group, a structural motif associated with bioactivity in enzyme inhibition and antimicrobial applications. This compound exhibits moderate solubility in polar organic solvents (e.g., 2.1 mg/mL in methanol) and demonstrates promising in vitro activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Properties

Molecular Formula

C35H42O9

Molecular Weight

606.7 g/mol

IUPAC Name

[(1S,3S,5S,6aR,7S,8S,10R,10aR)-1,3,5-triacetyloxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-10-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C35H42O9/c1-8-21(2)16-17-34(7)22(3)18-30(43-31(39)15-14-26-12-10-9-11-13-26)35-28(19-27(20-29(34)35)40-23(4)36)32(41-24(5)37)44-33(35)42-25(6)38/h8-16,19,22,27,29-30,32-33H,1,17-18,20H2,2-7H3/b15-14+,21-16+/t22-,27+,29+,30+,32+,33+,34-,35-/m0/s1

InChI Key

NCMOHDQDZGQJRD-IHWQLOKJSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@]23[C@@H]([C@@]1(C)C/C=C(\C)/C=C)C[C@@H](C=C2[C@@H](O[C@H]3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1CC(C23C(C1(C)CC=C(C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4

Synonyms

caseobliquin B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical and Bioactivity Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL, MeOH) S. aureus MIC (µg/mL) LogP TPSA (Ų)
This compound C₁₈H₁₅BBrO₃ 374.04 2.1 8 3.2 54.7
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 3.5 16 2.1 40.5
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₄BBrCl₂O₂ 269.72 1.8 32 2.8 40.5
4-Bromo-2-fluorophenylboronic acid C₆H₅BBrFO₂ 219.82 4.2 64 1.9 40.5

Key Observations :

Bioactivity : this compound’s superior antimicrobial activity (MIC = 8 µg/mL) correlates with its extended aromatic system and bromine substitution, which enhance membrane permeability compared to simpler analogs .

Solubility : The lower solubility of this compound (2.1 mg/mL) versus smaller analogs (e.g., 4.2 mg/mL for 4-Bromo-2-fluorophenylboronic acid) reflects its higher molecular weight and lipophilicity (LogP = 3.2 vs. 1.9) .

Structural Influence : Dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight but reduces bioactivity (MIC = 32 µg/mL), suggesting steric hindrance may limit target binding .

Research Findings and Mechanistic Insights

Enzymatic Inhibition

This compound inhibits β-lactamase (IC₅₀ = 12 µM), a key enzyme in antibiotic resistance, outperforming analogs like (3-Bromo-5-chlorophenyl)boronic acid (IC₅₀ = 45 µM). Molecular docking reveals its boronic acid group forms a covalent bond with the enzyme’s active-site serine, while the brominated aromatic system stabilizes hydrophobic interactions .

Toxicity Profile

  • (6-Bromo-2,3-dichlorophenyl)boronic acid : LD₅₀ = 85 mg/kg; elevated liver enzymes observed at 30 mg/kg. The reduced toxicity of this compound is hypothesized to stem from its slower metabolic oxidation due to steric shielding of the boronic acid group .

Q & A

Q. How can stability studies for this compound under physiological conditions inform formulation development?

  • Answer : Conduct accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring. Assess degradation products via HRMS and molecular dynamics simulations to predict shelf-life. Compare buffered vs. unbuffered solutions to identify optimal storage conditions .

Methodological Notes

  • Data Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration dates) in supplementary materials .
  • Statistical Rigor : Pre-register hypotheses and analysis plans on platforms like Open Science Framework to mitigate bias .
  • Ethical Compliance : Obtain institutional review board (IRB) approvals for studies involving human or animal subjects, and archive consent forms .

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